Lanthanum carbide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

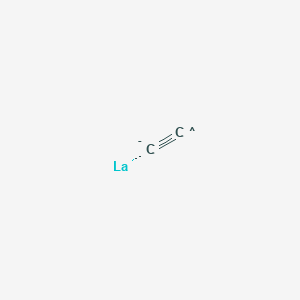

2D Structure

Properties

InChI |

InChI=1S/C2.La/c1-2;/q-1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEYULQFFYBZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[C].[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2La- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894846 | |

| Record name | Lanthanum carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown powder; [MSDSonline] | |

| Record name | Lanthanum carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12071-15-7 | |

| Record name | Lanthanum carbide (LaC2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum carbide (LaC2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum dicarbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Lanthanum Dicarbide (LaC₂)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthanum dicarbide (LaC₂) is a fascinating binary compound that has garnered significant attention due to its unique electronic characteristics, most notably its metallic conductivity and low-temperature superconductivity.[1][2][3] This technical guide provides a comprehensive overview of the core electronic properties of LaC₂, detailing its crystal structure, electronic band structure, and density of states. It further presents key quantitative data in a structured format and outlines the experimental and computational methodologies employed in its characterization. This document is intended to serve as a foundational resource for researchers and scientists engaged in materials science and condensed matter physics.

Crystal and Electronic Structure

The electronic properties of any material are intrinsically linked to its crystal structure. LaC₂ crystallizes in a body-centered tetragonal structure, belonging to the I4/mmm space group (No. 139), which is isostructural with the CaC₂ prototype.[4][5][6] In this configuration, lanthanum atoms occupy the (0,0,0) positions, while carbon atoms form C₂ dimers located at the (0,0,z) positions, with z being approximately 0.40.[6][7] These C₂ units are aligned parallel to the c-axis.[6] At temperatures exceeding 1060°C, LaC₂ undergoes a phase transition to a cubic structure.[6][7]

The bonding in LaC₂ is a complex interplay of ionic and covalent interactions.[6] It can be described by the formula La³⁺C₂²⁻(e⁻), where one electron from the lanthanum atom is delocalized and enters the conduction band.[1][6] This delocalized electron is responsible for the material's metallic nature.[1] This model also explains the C-C bond length of approximately 130.3 pm, which is longer than the triple bond in acetylene, suggesting that the extra electron occupies antibonding orbitals of the C₂²⁻ anion.[1]

First-principles calculations, such as those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure and density of states (DOS) of LaC₂.[8][9] These studies confirm its metallic character, with the bands crossing the Fermi level being primarily composed of La 5d and C 2p orbitals. The density of states at the Fermi level is non-zero, which is a key indicator of metallic behavior.

Quantitative Data Summary

The following tables summarize the key crystallographic, electronic, and superconducting properties of LaC₂ compiled from various experimental and theoretical studies.

Table 1: Crystallographic Data for Lanthanum Dicarbide (LaC₂)

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [1][5] |

| Space Group | I4/mmm (No. 139) | [5][6][7] |

| Lattice Parameters (a) | ~3.93 - 4.00 Å | [5][7] |

| Lattice Parameters (c) | ~6.58 Å | [7] |

| La-C Bond Lengths | 2.64 Å (x2), 2.86 Å (x8) | [5] |

| C-C Bond Length | ~1.30 Å | [1][5] |

| Phase Transition (Tetragonal to Cubic) | 1060 °C | [7] |

Table 2: Electronic and Superconducting Properties of Lanthanum Dicarbide (LaC₂)

| Property | Value | Reference(s) |

| Electrical Nature | Metallic Conductor | [1][6] |

| Superconducting Transition Temp. (T_c) | ~1.6 - 1.8 K | [2][3][4] |

| Superconductivity Type | Weak-coupling BCS-type | [2] |

| Magnetic Property | Diamagnetic | [10][11] |

| Electron-Phonon Coupling Parameter (λ) | ~0.55 - 0.65 (Calculated) | [8][12] |

Experimental and Computational Protocols

The characterization of LaC₂'s electronic properties involves a combination of material synthesis, experimental measurements, and theoretical calculations.

Synthesis

Polycrystalline samples of LaC₂ are typically synthesized through high-temperature reactions. Common methods include:

-

Arc-melting: Pellets of high-purity lanthanum and carbon are melted together in an arc furnace.[1][7]

-

Solid-state reaction: Lanthanum oxide (La₂O₃) or lanthanum dihydride (LaH₂) is reacted with stoichiometric amounts of graphite in a furnace under vacuum or an inert atmosphere.[1][10][11] The mixture is typically pressed into pellets and heated at high temperatures for extended periods.[11]

Structural Characterization

-

X-ray Diffraction (XRD) and Neutron Powder Diffraction: These are the primary techniques used to determine the crystal structure, lattice parameters, and atomic positions of LaC₂ at various temperatures.[2][4][7] Neutron diffraction is particularly useful for accurately locating the light carbon atoms in the presence of the heavy lanthanum atoms.[7]

Electronic Structure Calculation

-

Density Functional Theory (DFT): This is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (band structure and density of states) of materials.[8][9] Approaches like the Full-Potential-Linearized Augmented Plane Wave (FP-LAPW) and Plane-Wave Pseudopotential (PW-PP) methods within the Generalized Gradient Approximation (GGA) are commonly employed.[8][9]

Physical Property Measurement

-

Magnetic Susceptibility: Measurements of magnetic susceptibility as a function of temperature are used to determine the magnetic properties of LaC₂ and to identify the superconducting transition.[2][4]

-

Heat Capacity: Heat capacity measurements are crucial for confirming the bulk nature of superconductivity and for determining the type of superconducting coupling.[2][4]

-

Electrical Resistivity: The temperature dependence of electrical resistivity provides direct evidence of metallic behavior and allows for the determination of the superconducting transition temperature (T_c), where the resistance drops to zero.[3]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of LaC₂.

Caption: Experimental workflow for the synthesis and characterization of LaC₂.

Caption: Relationship between LaC₂ structure, bonding, and electronic properties.

Conclusion

Lanthanum dicarbide stands out as a material with clear metallic characteristics, transitioning to a superconducting state at cryogenic temperatures. Its electronic properties are a direct consequence of its body-centered tetragonal crystal structure and the presence of a delocalized electron in the conduction band, arising from the unique La-C₂ bonding. The combination of experimental investigations and first-principles calculations has provided a robust understanding of its electronic band structure and density of states. This guide serves as a consolidated reference for the fundamental electronic properties of LaC₂, providing essential data and methodological insights for professionals in materials science and related fields.

References

- 1. Lanthanum carbide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Magnetic and electrical properties of LaC2, CeC2, PrC2, NdC2, and SmC2 [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. mp-2367: LaC2 (tetragonal, I4/mmm, 139) [legacy.materialsproject.org]

- 6. This compound | 12071-15-7 | Benchchem [benchchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. CHEMICAL AND MAGNETIC PROPERTIES OF LANTHANUM DICARBIDE AND SESQUICARBIDE (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lanthanum-Carbon Phase Diagram

Audience: Researchers, scientists, and materials development professionals.

Introduction to the Lanthanum-Carbon System

The Lanthanum-Carbon (La-C) binary system is of significant interest for its applications in advanced materials, including superconductors and potentially as neutron absorbers in nuclear applications.[1] The system is characterized by the formation of two primary stable compounds: lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃).[2][3] Understanding the phase equilibria, thermodynamic properties, and crystal structures within this system is crucial for the synthesis and application of lanthanum carbide materials. This guide provides a comprehensive overview of the La-C phase diagram, summarizing key quantitative data, experimental methodologies used for its determination, and visual representations of the system's phase relationships and experimental workflows.

Phases and Crystallographic Data

The La-C system is dominated by two intermetallic compounds, La₂C₃ and LaC₂, which exhibit distinct crystal structures and properties.

-

Lanthanum Dicarbide (LaC₂): This compound melts congruently at a high temperature and has an electrical resistivity at room temperature approximately equal to that of pure lanthanum.[2][3] It undergoes a phase transition from a body-centered tetragonal structure at room temperature to a face-centered cubic structure at temperatures above 1750°C.[1][3] The tetragonal structure is of the CaC₂ prototype.[1]

-

Lanthanum Sesquicarbide (La₂C₃): This phase melts incongruently and possesses a body-centered cubic (BCC) structure with a notable range of solid solubility.[2][3] Its electrical resistivity is about two and a half times that of pure lanthanum at 25°C.[2][3]

A summary of the crystallographic data for these phases is presented in Table 1.

Table 1: Crystallographic Data for this compound Phases

| Phase | Formula | Crystal System | Space Group | Pearson Symbol | Prototype | Lattice Parameter (a) | Lattice Parameter (c) |

| Lanthanum Dicarbide (α-LaC₂) | LaC₂ | Tetragonal | I4/mmm | tI6 | CaC₂ | 3.92 Å | 6.56 Å |

| Lanthanum Dicarbide (β-LaC₂) | LaC₂ | Cubic | - | - | FeS₂ (Pyrite) | 6.0 Å | - |

| Lanthanum Sesquicarbide | La₂C₃ | Cubic (BCC) | I | cI80 | Pu₂C₃ | 9.088 - 9.121 Å | - |

Data sourced from multiple references. The lattice parameter for La₂C₃ varies with carbon concentration.[3][4]

The La-C Phase Diagram

The phase diagram for the lanthanum-carbon system, as proposed by Spedding et al., is constructed from a combination of thermal analysis, metallography, and X-ray diffraction data.[2][3][4] It details the phase relationships as a function of temperature and composition.

Key features of the diagram include:

-

The addition of carbon lowers the melting point of lanthanum.[2][3]

-

Two eutectic reactions are present. The first occurs at a low carbon concentration, and the second is between LaC₂ and pure Carbon.[2][3]

-

The incongruent melting of La₂C₃ and the congruent melting of LaC₂ are critical high-temperature events.[2][3]

The invariant reactions and other significant transition points in the La-C system are summarized in Table 2.

Table 2: Invariant Reactions and Key Transition Points in the La-C System

| Reaction Type | Temperature (°C) | Composition (wt. % C) | Reaction |

| Eutectic | 806 | 2.2 | L ↔ β-La + La₂C₃ |

| Peritectic | 1415 | ~10.5 | L + LaC₂ ↔ La₂C₃ |

| Eutectic | 2271 | ~18.0 | L ↔ LaC₂ + C |

| Congruent Melting | 2356 | 14.8 (LaC₂) | L ↔ LaC₂ |

| Allotropic (La) | 310 | 0 | α-La ↔ β-La |

| Allotropic (La) | 865 | 0 | β-La ↔ γ-La |

| Allotropic (LaC₂) | ~1750 | 14.8 | α-LaC₂ ↔ β-LaC₂ |

Data primarily sourced from the foundational study by Spedding, F. H., et al. (1959).[2][3][4]

Caption: Schematic of La-C phase relationships and transformations.

Experimental Protocols for Phase Diagram Determination

The determination of the La-C phase diagram relies on a suite of high-temperature experimental techniques to identify phase transitions and compositions. The primary methods cited include thermal analysis, metallography, X-ray analysis, and quenching techniques.[4]

4.1 Alloy Preparation

-

Arc Melting: Samples are typically prepared by arc-melting high-purity lanthanum metal and spectroscopic-grade graphite.

-

Procedure: The constituent elements are weighed and placed on a water-cooled copper hearth in a furnace. The chamber is evacuated and back-filled with an inert atmosphere (e.g., helium or argon). A tungsten electrode is used to melt the charge. To ensure homogeneity, the resulting alloy button is inverted and re-melted multiple times.

4.2 Thermal Analysis

-

Objective: To determine melting points (liquidus and solidus) and phase transition temperatures.

-

Method (Pirani and Alterthum's Method):

-

A small hole (20-30 mils in diameter) is drilled into the specimen to create black-body conditions.[4]

-

The sample is heated in a tantalum tube furnace (up to 2000°C) or by induction (above 2000°C).[4]

-

The temperature is monitored with an optical pyrometer focused on the hole.

-

The temperature at which the first formation of liquid occurs is noted by a change in emissivity.[4]

-

Heating and cooling curves are recorded at controlled rates (e.g., 8°C/min below 2000°C, 15°C/min above) to detect thermal arrests corresponding to phase transitions.[4]

-

4.3 Metallography and Quenching

-

Objective: To visually identify the phases present at different compositions and temperatures.

-

Quenching Protocol:

-

Sample Analysis:

-

The quenched samples are mounted, polished, and etched.

-

Microscopic examination reveals the phase structures.

-

Quantitative microscopy (e.g., point-count method) can be used to determine the boundaries of phase fields.[4]

-

4.4 X-Ray Diffraction (XRD)

-

Objective: To determine the crystal structure and lattice parameters of the phases.

-

Sample Preparation: Due to the air-sensitivity of La-C alloys, samples are prepared in an inert atmosphere. The alloy is crushed or filed into a powder and sealed in glass capillary tubes.[4]

-

Analysis: The sealed capillary is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to identify the crystal structures present and calculate their lattice parameters.

Caption: Workflow for experimental determination of a phase diagram.

Conclusion

The Lanthanum-Carbon system, while seemingly simple with only two primary compounds, exhibits complex phase behavior at high temperatures. The established phase diagram, largely based on the seminal work from 1959, provides a robust framework for materials scientists. The congruent melting of LaC₂ at 2356°C and the presence of two eutectics define the high-temperature landscape.[2][3] The detailed crystallographic data and experimental protocols outlined in this guide serve as a critical resource for researchers engaged in the synthesis and characterization of lanthanide-based materials for advanced technological applications.

References

- 1. This compound | 12071-15-7 | Benchchem [benchchem.com]

- 2. THE LANTHANUM-CARBON SYSTEM (Journal Article) | OSTI.GOV [osti.gov]

- 3. OneMine | Institute of Metals Divisions - The Lanthanum-Carbon System [onemine.org]

- 4. AIME Digital Library | The American Institute of Mining, Metallurgical, and Petroleum Engineers [aimehq.org]

Theoretical Calculations of the Electronic Band Structure of Lanthanum Dicarbide (LaC₂)

Abstract

Lanthanum dicarbide (LaC₂), a member of the rare-earth carbide family, exhibits intriguing electronic properties, including metallic conductivity and low-temperature superconductivity.[1][2] Understanding the electronic band structure is fundamental to elucidating the origin of these characteristics and exploring its potential in advanced materials science. This technical guide provides an in-depth overview of the theoretical framework and computational methodologies employed in the calculation of the LaC₂ band structure. It summarizes key structural and electronic data, details the computational protocols based on Density Functional Theory (DFT), and presents visualizations of the computational workflow and resulting electronic structure. This document is intended for researchers, materials scientists, and professionals in related fields.

Introduction to Lanthanum Dicarbide (LaC₂)

Lanthanum and carbon form several stable compounds, with lanthanum dicarbide (LaC₂) being one of the most prominent.[3] Foundational studies dating back to the 1950s utilized X-ray and neutron diffraction techniques to determine its crystal structure.[3] LaC₂ is recognized as a metallic conductor, a property that stems from its unique electronic configuration, which can be formally described as La³⁺C₂²⁻(e⁻).[1][3] In this model, the lanthanum atom donates three electrons; two are transferred to the C₂ dimer, and one is delocalized into the conduction band, giving rise to its metallic nature.[1][3] This delocalized electron also occupies antibonding orbitals of the C₂²⁻ anion, resulting in an elongated C-C bond.[1] Furthermore, LaC₂ is known to exhibit superconductivity at temperatures around 1.6 K to 1.8 K.[2]

Crystal and Electronic Structure

At room temperature, LaC₂ crystallizes in a body-centered tetragonal structure, which belongs to the CaC₂ prototype with the space group I4/mmm.[3][4] The lanthanum atoms occupy the (0,0,0) positions, while the carbon atoms form C₂ dimers aligned parallel to the c-axis.[3] These C₂ units are surrounded by an elongated octahedron of six lanthanum atoms.[3] At elevated temperatures, LaC₂ undergoes a phase transition to a cubic structure.[1]

The key crystallographic and electronic properties of tetragonal LaC₂ are summarized in the table below.

| Property | Value | Reference(s) |

| Crystal System | Tetragonal | [3] |

| Space Group | I4/mmm (No. 139) | [3][4] |

| Lattice Constant, a | 3.93 Å | N/A |

| Lattice Constant, c | 6.58 Å | N/A |

| C-C Bond Length | 1.29 - 1.30 Å | N/A |

| La-C Bond Length (short) | 2.64 Å | N/A |

| La-C Bond Length (long) | 2.87 Å | N/A |

| Electronic Character | Metallic | [1][3] |

| Superconducting T_c | ~1.8 K | [2] |

Note: Lattice constants and bond lengths are representative values from computational databases and may vary slightly based on experimental conditions.

Computational Methodology

The theoretical investigation of the LaC₂ electronic structure is predominantly performed using first-principles calculations based on Density Functional Theory (DFT).[5] DFT provides a robust framework for solving the many-body Schrödinger equation by mapping it onto a system of non-interacting electrons moving in an effective potential.[5][6]

First-Principles Calculation Protocol

A typical computational protocol for determining the band structure of LaC₂ involves the following steps, executed using software packages like VASP, Quantum ESPRESSO, or CASTEP.[5][7]

-

Structure Definition : The calculation begins with the experimental or optimized crystal structure of LaC₂ (I4/mmm), including lattice parameters and atomic positions.

-

Pseudopotential Selection : To simplify the calculation, the interaction of the valence electrons with the atomic nuclei and core electrons is represented by a pseudopotential.[6] For LaC₂, this involves selecting appropriate pseudopotentials for Lanthanum (including the f-electrons) and Carbon.

-

Exchange-Correlation Functional : The choice of the exchange-correlation functional is critical in DFT. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a standard choice for solid-state systems.[6][8] For systems with strongly correlated electrons, such as those containing lanthanides, the LDA+U or GGA+U method can be employed to better account for on-site Coulomb interactions of the f-orbitals.[9]

-

Self-Consistent Field (SCF) Calculation : An initial electron density is guessed, and the Kohn-Sham equations are solved iteratively until the input and output electron densities converge to a self-consistent solution.[6] This step determines the ground-state energy and electron density of the system. This requires defining a plane-wave kinetic energy cutoff and a k-point mesh for sampling the Brillouin zone (e.g., using the Monkhorst-Pack scheme).[8]

-

Band Structure Calculation : Following the SCF run, the electronic band structure is calculated along high-symmetry paths within the first Brillouin zone (e.g., Γ-X-M-Γ). The resulting eigenvalues (energy levels) are plotted as a function of the wave vector k .

-

Density of States (DOS) Calculation : The DOS, which represents the number of available electronic states at each energy level, is calculated from the eigenvalues over the entire Brillouin zone.[10][11] The tetrahedron method is often used for accurate DOS calculations as it avoids artificial smearing at the band edges.[12]

Below is a diagram illustrating this computational workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Lanthanum carbide | 12071-15-7 | Benchchem [benchchem.com]

- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. Overview of First-Principles (ab initio) calculation | æè¡ããã° | CAE solution : JSOL [jsol-cae.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Density of states [www-troja.fjfi.cvut.cz]

- 11. Density of states - Wikipedia [en.wikipedia.org]

- 12. perssongroup.lbl.gov [perssongroup.lbl.gov]

An In-depth Technical Guide to the Discovery and History of Lanthanum Carbide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of lanthanum carbide compounds. It is designed to serve as a valuable resource for researchers and professionals working in materials science, chemistry, and related fields.

Introduction to Lanthanum Carbides

Lanthanum, a soft, silvery-white rare earth metal, forms several carbide compounds, with lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃) being the most extensively studied.[1] These compounds have garnered significant interest due to their unique electronic and structural properties, which lend them to applications in areas such as superconductivity and nanotechnology.[2] Unlike the insulating nature of carbides like calcium carbide (CaC₂), lanthanum dicarbide exhibits metallic conductivity.[2]

The study of metal carbides dates back to the late 19th century with the advent of the electric furnace, which provided the necessary high temperatures for their synthesis. Henri Moissan, a pioneer in high-temperature chemistry, was instrumental in the development of the electric arc furnace and the synthesis of various metallic carbides.[3] However, detailed characterization of lanthanide carbides, including those of lanthanum, awaited the development of more sophisticated analytical techniques in the mid-20th century. Foundational work by Spedding, Gschneider, and Daane using X-ray and neutron diffraction was crucial in elucidating the lanthanum-carbon system and identifying its primary phases.[4]

Physicochemical Properties of this compound Compounds

The distinct properties of this compound compounds are summarized in the tables below, providing a clear comparison of their key characteristics.

Table 1: General and Physicochemical Properties of this compound Compounds

| Property | Lanthanum Dicarbide (LaC₂) | Lanthanum Sesquicarbide (La₂C₃) |

| Chemical Formula | LaC₂ | La₂C₃ |

| Molar Mass | 162.93 g/mol [5] | 313.84 g/mol |

| Appearance | Tetrahedral crystals[6] | - |

| Density | 5.29 g/cm³[6] | - |

| Melting Point | 2,360 °C[6] | Decomposes at high temperature[1] |

| CAS Number | 12071-15-7[5] | 12071-17-9 |

Table 2: Crystallographic Data of this compound Compounds

| Compound | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Reference |

| LaC₂ | Tetragonal | I4/mmm | 3.935 | 3.935 | 6.578 | [7] |

| La₂C₃ | Cubic | I-43d | 8.803 | 8.803 | 8.803 | [4][8] |

Synthesis of this compound Compounds: Experimental Protocols

The synthesis of this compound compounds is primarily achieved through high-temperature methods such as arc melting and carbothermic reduction.

Arc Melting Synthesis

Arc melting is a common technique for synthesizing intermetallic compounds and alloys from pure elemental precursors.[9][10]

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity lanthanum metal (filings or chunks) and graphite powder are weighed and thoroughly mixed.

-

Pelletizing: The mixture is pressed into a pellet to ensure good contact between the reactants.

-

Furnace Setup: The pellet is placed on a water-cooled copper hearth in an arc melting furnace. The chamber is evacuated to a high vacuum and then backfilled with an inert gas, typically argon, to prevent oxidation.

-

Melting: A DC electric arc is initiated between a non-consumable tungsten electrode and the sample pellet. The high temperature of the arc (which can exceed 3000 °C) melts the reactants.[11]

-

Homogenization: To ensure a homogeneous sample, the pellet is typically flipped and re-melted several times.

-

Cooling and Characterization: The resulting ingot is allowed to cool under the inert atmosphere. The synthesized compound is then characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its phase and microstructure.[9]

Carbothermic Reduction

Carbothermic reduction involves the reduction of a metal oxide with carbon at elevated temperatures.[12]

Experimental Protocol:

-

Precursor Preparation: Lanthanum oxide (La₂O₃) powder and high-purity graphite powder are mixed in the desired stoichiometric ratio.

-

Pelletizing: The powder mixture is pressed into a pellet to increase reactant contact.

-

Furnace Setup: The pellet is placed in a graphite crucible within a high-temperature furnace.

-

Heating and Reaction: The furnace is heated under vacuum or an inert gas flow to the reaction temperature, typically above 1700 °C.[13] The reaction proceeds as follows: La₂O₃ + 7C → 2LaC₂ + 3CO.

-

Holding and Cooling: The sample is held at the reaction temperature for a sufficient duration to ensure complete conversion. Afterward, it is cooled to room temperature under an inert atmosphere.

-

Characterization: The final product is characterized by XRD and other analytical techniques to verify the formation of the desired this compound phase.[12]

Lanthanum-Carbon Binary Phase Diagram and Crystal Structures

The relationship between the different phases of this compound is best understood through the La-C binary phase diagram. This diagram illustrates the stable phases at different temperatures and compositions.

Caption: Schematic La-C binary phase diagram.

The crystal structures of LaC₂ and La₂C₃ are distinct. LaC₂ possesses a tetragonal structure, while La₂C₃ adopts a body-centered cubic structure.

Caption: Crystal structures of LaC₂ and La₂C₃.

Characterization of Superconducting Properties

This compound compounds, particularly La₂C₃, are known to exhibit superconducting properties at low temperatures. A typical workflow for characterizing these properties is outlined below.

Caption: Superconductor characterization workflow.

Experimental Workflow for Superconductor Characterization:

-

Sample Synthesis: A high-quality, phase-pure sample of the this compound compound is synthesized using one of the methods described above.

-

Structural Characterization (XRD): X-ray diffraction is performed to confirm the crystal structure and phase purity of the synthesized material.

-

Electrical Resistivity Measurement: The electrical resistance of the sample is measured as a function of temperature using a four-probe method.[14] A sharp drop in resistance to zero indicates the onset of superconductivity, and the temperature at which this occurs is the critical temperature (T_c).[14]

-

Magnetic Susceptibility Measurement: The magnetic susceptibility of the sample is measured as a function of temperature.[15][16] Superconductors exhibit perfect diamagnetism (the Meissner effect) below their T_c, leading to a strong negative magnetic susceptibility.[15][17] This measurement confirms the bulk nature of the superconductivity.

-

Data Analysis: The data from the resistivity and susceptibility measurements are analyzed to determine the critical temperature and confirm the Meissner effect, providing a comprehensive characterization of the superconducting properties.[14]

Conclusion

The study of this compound compounds has a rich history, from their initial synthesis in the early days of high-temperature chemistry to their modern applications in advanced materials. This guide has provided a detailed overview of their discovery, synthesis, and key properties, with a focus on providing practical information for researchers in the field. The unique characteristics of these materials, particularly their metallic conductivity and superconducting potential, ensure that they will remain a subject of active research for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mp-1184: La2C3 (cubic, I-43d, 220) [legacy.materialsproject.org]

- 5. This compound (LaC2) | C2La- | CID 123280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. mp-2367: LaC2 (tetragonal, I4/mmm, 139) [legacy.materialsproject.org]

- 8. Materials Data on La2C3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. earchive.tpu.ru [earchive.tpu.ru]

- 12. researchgate.net [researchgate.net]

- 13. PREPARATIONS OF LANTHANUM CARBIDES (Journal Article) | OSTI.GOV [osti.gov]

- 14. fiveable.me [fiveable.me]

- 15. Superconductors - Magnetic Susceptibility [imagesco.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Magnetic Properties of Lanthanum Carbide Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of various lanthanum carbide materials. It is designed to be a valuable resource for researchers and professionals involved in materials science, condensed matter physics, and related fields, offering detailed insights into the magnetic behavior, experimental characterization, and underlying principles of these fascinating compounds.

Introduction to this compound Materials

Lanthanum, a rare-earth element, forms several carbide compounds with distinct stoichiometries and crystal structures, leading to a range of interesting physical properties, including unique magnetic and electronic behaviors. The primary phases of this compound include lanthanum dicarbide (LaC₂), lanthanum sesquicarbide (La₂C₃), and more complex structures such as lanthanum-containing endohedral fullerenes (e.g., La@C₈₂) and layered this compound halides (La₂C₂X₂, where X is a halogen). Understanding the magnetic properties of these materials is crucial for their potential applications in areas such as superconductivity, electronics, and catalysis.

Magnetic Properties of this compound Phases

The magnetic characteristics of this compound materials are intrinsically linked to their electronic structure and the presence of unpaired electrons. The observed magnetic behavior ranges from diamagnetism and weak paramagnetism to superconductivity.

Lanthanum Dicarbide (LaC₂)

Lanthanum dicarbide is consistently reported to be a diamagnetic material. Diamagnetism is a fundamental property of all matter, arising from the orbital motion of electrons, which creates a magnetic field in opposition to an externally applied field. In LaC₂, the absence of unpaired electrons in its electronic configuration leads to this net repulsive effect. Furthermore, LaC₂ exhibits superconductivity at a critical temperature (Tc) of approximately 1.6 K.

Lanthanum Sesquicarbide (La₂C₃)

Lanthanum sesquicarbide is characterized as a very slightly paramagnetic material. This weak paramagnetism suggests the presence of a small number of unpaired electrons, which can align with an external magnetic field, resulting in a net attraction. Theoretical calculations have estimated a final magnetic moment of 0.022 μB for La₂C₃. Like the dicarbide, La₂C₃ is also a superconductor, with a higher transition temperature.

Lanthanum Endohedral Fullerenes (La@C₈₂)

When a lanthanum atom is encapsulated within a fullerene cage, such as C₈₂, the resulting endohedral fullerene exhibits distinct magnetic properties. Magnetization studies on La@C₈₂ have revealed paramagnetic behavior that follows the Curie-Weiss law. An effective magnetic moment of 0.38 μB per La@C₈₂ molecule has been determined. This paramagnetism arises from the transfer of electrons from the lanthanum atom to the fullerene cage, resulting in unpaired electrons.

Layered this compound Halides (La₂C₂X₂)

The layered this compound halides, with the general formula La₂C₂X₂ (where X = Br, I), are primarily studied for their superconducting properties. However, their magnetic behavior in the normal state is also of interest. These materials exhibit superconductivity at relatively high temperatures, with a Tc of about 7.03 K for La₂C₂Br₂ and 1.7 K for La₂C₂I₂.

Data Presentation: Summary of Magnetic Properties

The following table summarizes the key magnetic and superconducting properties of the discussed this compound phases.

| Material Phase | Formula | Magnetic Behavior | Magnetic Moment (μB) | Superconducting Tc (K) |

| Lanthanum Dicarbide | LaC₂ | Diamagnetic | - | 1.6 |

| Lanthanum Sesquicarbide | La₂C₃ | Very Slightly Paramagnetic | 0.022 (calculated) | ~11-13 |

| Lanthanum Endohedral Fullerene | La@C₈₂ | Paramagnetic (Curie-Weiss) | 0.38 (effective) | - |

| This compound Bromide | La₂C₂Br₂ | Superconducting | - | 7.03 |

| This compound Iodide | La₂C₂I₂ | Superconducting | - | 1.7 |

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of this compound materials requires specialized experimental techniques, particularly due to their air-sensitive nature. The two primary methods employed are Superconducting Quantum Interference Device (SQUID) magnetometry and neutron diffraction.

Synthesis of Lanthanum Carbides

A common method for synthesizing lanthanum carbides such as LaC₂ and La₂C₃ is through the carbothermal reduction of lanthanum oxide (La₂O₃) with graphite at high temperatures in an inert atmosphere or vacuum. Another approach involves heating lanthanum dihydride with stoichiometric amounts of graphite. For endohedral fullerenes, the arc-discharge method is typically used, where graphite rods containing lanthanum are vaporized.

Sample Preparation for Magnetic Measurements

Due to the high reactivity of lanthanum carbides with air and moisture, all sample handling must be performed in an inert atmosphere, typically within a glovebox filled with argon or nitrogen gas.

-

Grinding: The synthesized carbide material is gently ground into a fine powder to ensure homogeneity.

-

Encapsulation: For SQUID magnetometry, the powder is carefully weighed and loaded into a sample holder, such as a gelatin capsule or a specialized plastic straw, which is then sealed within the glovebox. The sample holder should be diamagnetic and have a known, small magnetic background signal.

-

Mounting: For neutron diffraction, the powder is loaded into a sample container made of a material with low neutron absorption, such as vanadium.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Experimental Workflow:

Methodology:

-

Zero-Field Cooling (ZFC) and Field-Cooling (FC):

-

ZFC: The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 10-100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed up.

-

FC: The sample is cooled from room temperature to the lowest desired temperature in the presence of the same magnetic field used for the ZFC measurement. The magnetic moment is then measured as the sample is warmed up.

-

-

Magnetization versus Field (M-H) Isotherms: The magnetic moment is measured at a constant temperature as the external magnetic field is swept through a range of values (e.g., -5 T to 5 T).

-

Data Analysis: The raw data is corrected for the magnetic contribution of the sample holder. For paramagnetic materials, the magnetic susceptibility (χ = M/H) is plotted as a function of temperature and can be fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss temperature (θ). The effective magnetic moment can then be calculated from the Curie constant.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Neutrons have a magnetic dipole moment, which interacts with the magnetic moments of atoms in a material, providing information about the arrangement and orientation of these moments.

Experimental Workflow:

Methodology:

-

Data Collection: A neutron diffraction pattern is collected from the powdered sample at various temperatures, including temperatures above and below any suspected magnetic ordering transition.

-

Rietveld Refinement: The collected diffraction patterns are analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern based on a model of the crystal and magnetic structure to the experimental data.

-

Structure Determination: By comparing the diffraction patterns at different temperatures, magnetic scattering can be distinguished from nuclear scattering. The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic structure, including the size and orientation of the magnetic moments on the lanthanum atoms.

Logical Relationships in Magnetic Characterization

The overall process of characterizing the magnetic properties of this compound materials follows a logical progression from synthesis to detailed analysis.

Conclusion

The magnetic properties of this compound materials are diverse and fundamentally linked to their composition and structure. While LaC₂ is a diamagnetic superconductor, La₂C₃ exhibits weak paramagnetism and superconductivity. The encapsulation of lanthanum within fullerene cages leads to paramagnetic behavior. A thorough understanding of these properties, obtained through rigorous experimental techniques such as SQUID magnetometry and neutron diffraction under inert conditions, is essential for harnessing the potential of these materials in advanced technological applications. This guide provides the foundational knowledge and experimental framework for researchers to explore and expand upon the fascinating magnetic world of lanthanum carbides.

Unveiling the Superconductive Secrets of Lanthanum Carbide Halides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A class of layered materials, lanthanum carbide halides, has emerged as a fascinating area of study within the field of superconductivity. These compounds, with the general formula La₂C₂(X,X')₂, where X and X' can be chlorine, bromine, or iodine, exhibit critical temperatures (Tc) reaching up to 7.03 K, inviting deeper investigation into their unique electronic and structural properties. This technical guide provides a comprehensive overview of the superconductive properties of these materials, detailing their synthesis, crystal structure, and the experimental methodologies used for their characterization.

Core Superconductive Properties

The superconducting nature of this compound halides is intricately linked to their layered crystal structure and the presence of C-C dumbbells. The metallic character, a prerequisite for superconductivity, arises from the covalent overlap of the C₂-π* and the lanthanum d-orbitals. The superconducting transition temperatures for various this compound halide compounds are summarized in the table below.

| Compound | Critical Temperature (Tc) (K) |

| La₂C₂Br₂ | 7.03(5)[1][2][3] |

| La₂C₂I₂ | ~1.7[1][2][3][4] |

| La₂C₂Br₀.₅I₁.₅ | Lower than La₂C₂Br₂[1] |

| La₂C₂Cl₀.₅I₁.₅ | up to 3.7[1] |

| La₂C₂BrI (sample 8) | 2.32(5)[2] |

Table 1: Superconducting transition temperatures of various this compound halide compounds.

It is noteworthy that for the yttrium-based analogues (Y₂C₂X₂), mixing halides can optimize the critical temperature, with a maximum Tc of 11.6 K achieved for Y₂C₂(Br,I)₂ with a Br:I ratio of approximately 1:3.[1] However, in the lanthanum system, increasing the iodine content in La₂C₂Br₂₋ₓIₓ leads to a decrease in Tc.[1] The synthesis of pure La₂C₂Cl₂ has not yet been successful.[1]

Crystal Structure and its Role in Superconductivity

This compound halides crystallize in the Gd₂C₂Br₂ structure type, which is characterized by layers of lanthanum and halogen atoms sandwiching double layers of lanthanum atoms.[1] Within these lanthanum double layers, C-C dumbbells are located in the octahedral voids.[1] These layers are connected via van der Waals interactions.[1] Two different stacking sequences of these layers are observed, known as the 1s and 3s stacking variants.[1]

The chemical bonding of the C-C dumbbell is considered to play a crucial role in the emergence of superconductivity.[1] Neutron powder diffraction studies have revealed a slightly reduced C-C double bond distance in the related Y₂C₂X₂ compounds.[1]

References

An In-depth Technical Guide to Chemical Bonding in Lanthanum Carbide Lattices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical bonding in lanthanum carbide lattices, focusing on the most well-studied phases: lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃). This document delves into the intricate interplay of ionic and covalent interactions that dictate these materials' unique electronic and structural properties. The information is presented through detailed data tables, experimental protocols, and explanatory diagrams to facilitate a deep understanding for researchers, scientists, and professionals in drug development who may utilize these materials in advanced applications.

Introduction to Lanthanum Carbides

Lanthanum carbides are a class of binary compounds formed between lanthanum and carbon, exhibiting a range of interesting physical properties, including metallic conductivity and superconductivity. The nature of the chemical bonding within their crystal lattices is fundamental to understanding these characteristics. The bonding is not purely ionic or covalent but rather a complex mixture of both, involving La-C and C-C interactions. A key feature of these compounds is the presence of diatomic carbon units (C₂), whose bond order and length are modulated by charge transfer from the lanthanum atoms.

The electronic structure of lanthanum carbides is often described by the general formula La³⁺C₂²⁻(e⁻), where an electron is donated to the conduction band, leading to metallic behavior. This contrasts with insulating carbides like calcium carbide (CaC₂). This delocalized electron also influences the antibonding orbitals of the C₂ unit, affecting the C-C bond length.

Quantitative Data on this compound Lattices

The following tables summarize the key crystallographic and bonding parameters for LaC₂ and La₂C₃, compiled from experimental and computational studies.

Table 1: Crystallographic Data for Lanthanum Carbides

| Compound | Crystal System | Space Group | Pearson Symbol | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |

| LaC₂ | Tetragonal | I4/mmm (No. 139) | tI6 | 3.93 - 4.314 | 6.56 - 6.57 |

| La₂C₃ | Cubic | I-43d (No. 220) | cI80 | 8.81 - 8.83 | - |

Table 2: Bond Lengths and Distances in Lanthanum Carbides

| Compound | Bond | Bond Length (Å) | Coordination Geometry of La |

| LaC₂ | C-C | 1.29 - 1.303 | Distorted q4 (10-coordinate with C) |

| La-C (shorter) | 2.64 | ||

| La-C (longer) | 2.86 - 2.87 | ||

| La₂C₃ | C-C | 1.32 - 1.33 | 9-coordinate with C |

| La-C | 2.70 - 3.00 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of lanthanum carbides. The following sections outline typical experimental procedures.

Synthesis of Lanthanum Carbides

3.1.1. Arc Melting Method (for bulk LaC₂ and La₂C₃)

This method is effective for synthesizing polycrystalline bulk samples of lanthanum carbides.

-

Precursor Preparation: High-purity lanthanum metal (chunks or filings) and spectrally pure graphite powder are weighed in the desired stoichiometric ratio (e.g., 1:2 for LaC₂ or 2:3 for La₂C₃).

-

Sample Loading: The precursors are thoroughly mixed and pressed into a pellet under high pressure (e.g., 10 MPa) to ensure good contact between the reactants.

-

Furnace Setup: The pellet is placed on a water-cooled copper hearth in an arc melting furnace. The furnace chamber is evacuated to a high vacuum (e.g., 10⁻³ mbar) and then backfilled with a high-purity inert gas, typically argon, to a pressure of 1-1.5 bar.

-

Melting Process: An electric arc is initiated between a non-consumable tungsten electrode and the sample pellet by applying a large voltage. The high temperature of the arc (exceeding 2000 °C) melts the reactants.

-

Homogenization: To ensure homogeneity, the sample is melted multiple times (typically 3-5 times), with the pellet being flipped over between each melting step.

-

Cooling and Solidification: The arc is extinguished, and the molten sample cools rapidly on the water-cooled copper hearth, leading to solidification.

3.1.2. Solid-State Reaction (Carbothermal Reduction)

This method is often used for producing this compound powders.

-

Precursor Preparation: Lanthanum oxide (La₂O₃) powder and high-purity graphite powder are mixed in a specific molar ratio (e.g., La₂O₃ + 7C → 2LaC₂ + 3CO).

-

Milling: The powder mixture is intimately mixed and ground, for example, in a planetary ball mill, to increase the contact surface area between the reactants.

-

Pelletization: The mixed powder is pressed into pellets to improve contact during heating.

-

Heat Treatment: The pellets are placed in a graphite crucible within a high-temperature furnace. The furnace is evacuated and then filled with an inert atmosphere.

-

Reaction: The temperature is ramped up to the reaction temperature, typically in the range of 1700-1950 °C, and held for a duration of 1 to 2 hours. A favorable temperature for LaC₂ production is around 1850 °C for 2 hours.[1]

-

Cooling: After the reaction is complete, the furnace is cooled down to room temperature, and the resulting this compound product is collected.

Characterization of Lanthanum Carbides

3.2.1. X-ray Diffraction (XRD)

XRD is a fundamental technique for phase identification and crystal structure analysis.

-

Sample Preparation: The synthesized this compound is ground into a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 20-80°) with a specific step size and counting time.

-

Data Analysis (Rietveld Refinement): The collected XRD pattern is analyzed using software like FullProf or GSAS. Rietveld refinement is employed to refine the crystal structure model by minimizing the difference between the observed and calculated diffraction patterns. This analysis yields precise lattice parameters, atomic positions, and phase fractions. A pseudo-Voigt function is commonly used to model the peak profiles.

3.2.2. Neutron Diffraction

Neutron diffraction is particularly useful for accurately determining the positions of light atoms like carbon in the presence of heavy atoms like lanthanum.

-

Sample Preparation: A powdered sample of the this compound is loaded into a sample container (e.g., a vanadium can, which has a low neutron scattering cross-section).

-

Data Collection: The experiment is performed at a neutron scattering facility. A beam of neutrons with a specific wavelength is directed at the sample. The scattered neutrons are detected at various angles. Data can be collected at different temperatures to study structural changes.

-

Data Analysis: Similar to XRD, the neutron diffraction data is analyzed using Rietveld refinement to obtain detailed structural information, including precise C-C bond lengths and atomic displacement parameters.

Visualizing Bonding and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound bonding.

Caption: Logical workflow for this compound synthesis and characterization.

Caption: Conceptual model of chemical bonding in LaC₂.

Theoretical Insights into Chemical Bonding

First-principles calculations based on Density Functional Theory (DFT) have provided significant insights into the electronic structure and bonding of lanthanum carbides.

-

Ionic vs. Covalent Character: The bonding in these materials is a mix of ionic and covalent interactions.[2] There is a significant charge transfer from the electropositive lanthanum to the more electronegative carbon atoms, leading to the formation of La³⁺ ions and C₂²⁻ anionic units. This gives the La-C interactions a strong ionic character. Within the C₂ units, the carbon atoms are covalently bonded.

-

Role of C₂ Dimers: The presence of C₂ dimers is a defining feature of these carbides. The C-C bond length in these dimers provides clues about the bond order. For instance, the C-C bond length of ~1.30 Å in LaC₂ and ~1.33 Å in La₂C₃ is intermediate between a typical C=C double bond (~1.34 Å) and a C≡C triple bond (~1.20 Å), suggesting a bond order between 2 and 3.[3][4] The extra electron from lanthanum partially occupies the antibonding π* orbitals of the C₂ unit, which weakens the C-C bond and increases its length compared to the C₂²⁻ in CaC₂ (which has a shorter C-C bond of ~1.19 Å, closer to a triple bond).[5]

-

Electronic Structure and Metallic Nature: Band structure and Density of States (DOS) calculations confirm the metallic nature of LaC₂ and La₂C₃.[6][7] The states near the Fermi level are typically a hybridization of La 5d and C 2p orbitals. The presence of a finite density of states at the Fermi level allows for electronic conduction. For La₂C₃, electronic structure calculations show that the Fermi level is located near a local minimum in the DOS, which may explain the sensitivity of its superconducting properties to stoichiometry and preparation conditions.

-

Superconductivity: The superconductivity in lanthanum carbides is closely linked to their electronic and crystal structures. For La₂C₃, strong electron-phonon coupling is considered the primary mechanism for superconductivity. Theoretical studies suggest that low-energy phonon modes related to the lanthanum atoms, rather than the C-C stretching modes, play a dominant role in the superconducting pairing.[8]

Conclusion

The chemical bonding in this compound lattices is a fascinating example of the interplay between ionic, covalent, and metallic interactions. The charge transfer from lanthanum to carbon units results in the formation of C₂ dimers with a bond order intermediate between double and triple bonds. This, along with the presence of delocalized electrons in the conduction band, gives rise to their characteristic metallic properties and, in some cases, superconductivity. A thorough understanding of this bonding, facilitated by the experimental and theoretical approaches outlined in this guide, is essential for the future design and application of these advanced materials.

References

- 1. PREPARATIONS OF LANTHANUM CARBIDES (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Materials Data on La2C3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 4. mp-2367: LaC2 (tetragonal, I4/mmm, 139) [legacy.materialsproject.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Melting Point of Lanthanum Dicarbide (LaC₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum dicarbide (LaC₂), a refractory metallic carbide, exhibits a high melting point and significant thermal stability, making it a material of interest for various high-temperature applications, including in advanced materials science and potentially as a component in specialized high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of LaC₂, focusing on its melting point and thermal stability. The document consolidates available quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Introduction

Lanthanum dicarbide is an inorganic compound with the chemical formula LaC₂. It crystallizes in a body-centered tetragonal structure and is known for its metallic conductivity.[1] Understanding the thermal behavior of LaC₂ is crucial for its application in environments where extreme temperatures are prevalent. This guide will delve into the specifics of its melting point and thermal stability under various conditions.

Physicochemical Properties of LaC₂

A summary of the key physicochemical properties of Lanthanum Dicarbide is presented in Table 1.

Table 1: Physicochemical Properties of Lanthanum Dicarbide (LaC₂)

| Property | Value | Reference |

| Melting Point | 2360 °C (2633 K) | [2] |

| Crystal Structure | Tetragonal | [2] |

| Space Group | I4/mmm | [2] |

| Molar Mass | 162.927 g/mol | [2] |

| Density | 5.29 g/cm³ (solid) | [2] |

| Appearance | Tetrahedral crystals | [2] |

Thermal Stability

The thermal stability of LaC₂ is a critical parameter for its high-temperature applications. It is generally considered to be a thermally stable compound.

Decomposition Behavior

Under vacuum conditions, the vaporization of the lanthanum-carbon system has been studied over a temperature range of 2267 to 2600 K.[3] The primary decomposition pathway at these high temperatures involves the evolution of gaseous lanthanum and various lanthanum carbide species.

Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential thermal analysis (DTA) data for LaC₂ under different atmospheres (inert, oxidizing) are not extensively reported in publicly available literature, the general expectation for a refractory carbide is high stability in an inert atmosphere up to its melting point. In an oxidizing atmosphere, decomposition to lanthanum oxide would be expected at elevated temperatures.

Melting Point

The melting point of LaC₂ is well-established at 2360 °C.[2] This high melting point is indicative of the strong ionic and metallic bonding within the crystal lattice.

Phase Transitions

Experimental Protocols

The determination of the thermal properties of refractory materials like LaC₂ requires specialized high-temperature experimental techniques.

Synthesis of Lanthanum Dicarbide

Polycrystalline samples of LaC₂ can be synthesized by reacting lanthanum oxide with carbon in a furnace at high temperatures.[2]

Melting Point Determination

The melting point of refractory materials is typically determined using techniques such as:

-

Optical Pyrometry: Sighting a pyrometer on a sample heated in a high-temperature furnace.

-

Laser Heating: Using a high-power laser to heat a small spot on the sample and measuring the temperature of incandescence.

Thermal Stability Analysis

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the decomposition temperature and characterize the thermal stability of LaC₂ in different atmospheres (e.g., argon, air).

-

Apparatus: A thermogravimetric analyzer capable of reaching temperatures above 2000 °C.

-

Procedure:

-

A small, known mass of the LaC₂ sample is placed in a tared crucible (e.g., tungsten, graphite).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the desired atmosphere is established and maintained at a constant flow rate.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) to the desired final temperature.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the nature of the thermal events.

-

DTA measures the temperature difference between a sample and an inert reference as a function of temperature.

-

Objective: To detect phase transitions, melting, and decomposition events by observing endothermic or exothermic peaks.

-

Apparatus: A high-temperature differential thermal analyzer.

-

Procedure:

-

The LaC₂ sample and a stable reference material (e.g., alumina, graphite) are placed in separate crucibles.

-

The crucibles are placed in the DTA furnace.

-

The furnace is heated at a constant rate under a controlled atmosphere.

-

The temperature difference between the sample and the reference is recorded.

-

The DTA curve (ΔT vs. temperature) reveals thermal events as peaks.

-

KEMS is a high-temperature vacuum technique used to study the thermodynamics of vaporization.[3][4]

-

Objective: To identify the gaseous species evolved from LaC₂ at high temperatures and to determine their partial pressures.

-

Apparatus: A Knudsen cell coupled with a mass spectrometer.[5][6]

-

Procedure:

-

The LaC₂ sample is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

-

The cell is heated in a high-vacuum chamber.

-

The gaseous species effusing from the orifice form a molecular beam that is directed into the ion source of the mass spectrometer.

-

The mass spectrometer identifies the species and measures their intensities, which are proportional to their partial pressures.

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to study the crystal structure of materials at elevated temperatures.[7][8]

-

Objective: To identify any temperature-induced phase transitions in LaC₂ below its melting point.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature furnace.[9]

-

Procedure:

-

The LaC₂ sample is mounted on a high-temperature sample stage.

-

The sample is heated to a series of desired temperatures under a controlled atmosphere or vacuum.

-

At each temperature, an X-ray diffraction pattern is collected.

-

The diffraction patterns are analyzed to determine the crystal structure and lattice parameters as a function of temperature.

-

Visualizations

Logical Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of LaC₂.

Experimental Setup for Knudsen Effusion Mass Spectrometry

Caption: Schematic of a KEMS experimental setup.

Conclusion

Lanthanum dicarbide is a highly refractory material with a melting point of 2360 °C. Its thermal stability, particularly under vacuum at high temperatures, has been investigated, revealing vaporization into gaseous lanthanum and this compound species. While comprehensive TGA and DTA data in various atmospheres are not extensively documented, the established high melting point suggests significant thermal robustness. Further investigation using high-temperature XRD is warranted to explore potential solid-state phase transitions. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the thermal properties of LaC₂ and similar refractory materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Knudsen Effusion MS [massint.co.uk]

- 5. electrochem.org [electrochem.org]

- 6. msinstruments.us [msinstruments.us]

- 7. High-Temperature X-Ray Diffraction and Complementary Thermal Analysis | Department of Energy [energy.gov]

- 8. inis.iaea.org [inis.iaea.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Genesis of Lanthanum Endohedral Fullerenes: A Technical Guide to Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial synthesis of lanthanum endohedral fullerenes (La-EMFs), focusing on the prevalent arc-discharge method. This document details the experimental protocols, from the preparation of raw soot to the purification of individual La-EMF species, and presents key quantitative data to inform experimental design. Furthermore, proposed formation mechanisms are visualized to provide a conceptual framework for understanding the synthesis process.

Introduction

Endohedral fullerenes, which are carbon cages encapsulating one or more atoms, have garnered significant interest across various scientific disciplines, including materials science and medicine. Lanthanum endohedral fullerenes, such as La@C_82, were among the first of these novel structures to be synthesized and isolated.[1][2] The unique electronic properties arising from the charge transfer between the encapsulated lanthanum atom and the fullerene cage make these molecules compelling candidates for applications in diagnostics, therapeutics, and quantum computing.[3] This guide focuses on the foundational techniques for producing these materials in a laboratory setting.

The Arc-Discharge Synthesis Method

The most common and productive method for synthesizing lanthanum endohedral fullerenes is the electric arc-discharge technique.[3] This process involves the vaporization of a composite graphite anode containing a lanthanum source in a helium atmosphere. The subsequent condensation of the carbon and lanthanum vapor leads to the formation of a soot rich in various fullerenes and endohedral fullerenes.

Experimental Apparatus

A typical arc-discharge apparatus consists of a water-cooled stainless steel chamber, a DC power supply, and two graphite electrodes.[4][5] The anode is a graphite rod that has been drilled and packed with a mixture of graphite powder and a lanthanum-containing compound, typically lanthanum oxide (La₂O₃).[3] The cathode is a solid graphite rod. The chamber is evacuated and then backfilled with helium to a specific pressure. A DC arc is initiated between the electrodes, causing the anode to vaporize.

Experimental Protocol for Arc-Discharge Synthesis

-

Anode Preparation: A graphite rod (typically 6-10 mm in diameter) is drilled to create a cavity. This cavity is then packed with a mixture of graphite powder and lanthanum oxide (La₂O₃). The ratio of La₂O₃ to graphite is a critical parameter that influences the yield of specific La-EMFs.

-

Chamber Setup: The packed anode and a graphite cathode are mounted inside the vacuum chamber. The chamber is sealed and evacuated to a base pressure of approximately 10⁻⁴ Torr.

-

Helium Atmosphere: The chamber is then backfilled with high-purity helium gas. The helium pressure is another crucial parameter, typically ranging from 50 to 200 Torr.[6]

-

Arc Ignition: A DC voltage is applied across the electrodes to strike an arc. The current is typically maintained in the range of 100-180 A.[7]

-

Anode Consumption: The arc causes the anode to vaporize, creating a plasma of carbon and lanthanum species. This vapor condenses on the cooler surfaces of the chamber, forming a black soot.

-

Soot Collection: After the anode is consumed, the chamber is cooled, and the soot is carefully collected from the chamber walls and the cathode deposit.

Extraction and Purification

The raw soot produced in the arc-discharge process is a complex mixture containing empty fullerenes (C₆₀, C₇₀, etc.), amorphous carbon, and various endohedral fullerenes. A multi-step process of solvent extraction and high-performance liquid chromatography (HPLC) is required to isolate the desired La-EMFs.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction technique used to dissolve the soluble fullerene components from the insoluble amorphous carbon.[8][9][10]

Protocol for Soxhlet Extraction:

-

A cellulose thimble is filled with the collected carbon soot.

-

The thimble is placed in a Soxhlet extractor.

-

The extractor is fitted to a flask containing a suitable solvent, typically toluene.

-

The solvent is heated to its boiling point. The solvent vapor travels up to a condenser, where it cools and drips back onto the soot in the thimble.

-

This process runs continuously, with the solvent repeatedly washing the soluble fullerenes from the soot. The extraction is typically run for several hours until the solvent in the extractor becomes clear.

-

After extraction, the toluene solution, which now contains a mixture of fullerenes, is filtered to remove any remaining particulate matter.

-

The solvent is then removed using a rotary evaporator to yield a solid crude fullerene extract.

Multi-Stage High-Performance Liquid Chromatography (HPLC)

The separation of individual La-EMF species from the crude extract is achieved through multi-stage HPLC. This technique separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For fullerene purification, specialized columns are often employed.

HPLC Purification Protocol:

-

First Stage (Group Separation): The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., toluene) and injected into an HPLC system equipped with a fullerene-specific column, such as a COSMOSIL Buckyprep column.[4][5] The mobile phase is typically toluene. This initial stage separates the fullerenes into fractions based on their size and type (e.g., empty fullerenes, monometallofullerenes, dimetallofullerenes).

-

Second and Subsequent Stages (Isomer Separation): Fractions containing the desired La-EMFs are collected and subjected to further purification using a different column, such as a COSMOSIL Buckyprep-M, which is specifically designed for metallofullerene separation.[8] Toluene is often used as the mobile phase in these stages as well, although stronger eluents like chlorobenzene or o-dichlorobenzene may be necessary for more strongly retained species. This allows for the separation of different isomers of a particular La-EMF, for example, La@C₈₂-I and La@C₈₂-II.

Quantitative Data on Synthesis Parameters

The yield of lanthanum endohedral fullerenes is highly dependent on the synthesis parameters. The following tables summarize the impact of key variables on the production of La-EMFs.

Table 1: Effect of Helium Pressure on Metallofullerene Yield

| Encapsulated Metal | Optimal Helium Pressure (Torr) | Reference |

| Various Lanthanides | 100 - 150 | [11] |

| General EMFs | ~112.5 | [6] |

Table 2: Influence of La₂O₃/Graphite Ratio on La-EMF Production

| La₂O₃:Graphite (w/w) | Relative Yield of La@C₈₂ | Notes | Reference |

| 1:10 | High | Favors the production of La@C₈₂ (II) and La₂@C₈₀. | [3] |

| 1:40 | High | Favors the production of La@C₈₂ (I). | [3] |

Characterization of Lanthanum Endohedral Fullerenes

The purified La-EMF fractions are characterized using various analytical techniques to confirm their identity and purity.

Table 3: Key Characterization Data for La@C₈₂ Isomers

| Species | Key UV-Vis-NIR Absorption Peaks (nm) | Notes | Reference |

| La@C₈₂ (Isomer I) | ~630, ~986, ~1406 | The absorption peak wavelengths are similar for various lanthanide M@C₈₂ species. | [12] |

| La@C₈₂ (Isomer II) | Varies from Isomer I | The different electronic structure of the isomer leads to a distinct absorption spectrum. | [12] |

Proposed Formation Mechanisms

The precise mechanism of endohedral fullerene formation in the arc-discharge plasma is still a subject of research. However, two main theoretical frameworks have been proposed: "bottom-up" and "top-down" mechanisms.

-

Bottom-Up Mechanism: This theory posits that small carbon species, such as C₂, are formed in the plasma and subsequently assemble into larger chains and rings.[13] These structures then grow and coalesce to form the fullerene cage, encapsulating a lanthanum atom during the process.

-

Top-Down Mechanism: In this model, larger graphitic fragments are ejected from the anode.[13] These hot and reactive fragments then curl and anneal, with dangling bonds being eliminated, to form closed fullerene cages, trapping a lanthanum atom that is present in the plasma.

Conclusion

The initial synthesis of lanthanum endohedral fullerenes is a multi-step process that requires careful control of experimental parameters. The arc-discharge method, followed by Soxhlet extraction and multi-stage HPLC, remains the primary route for obtaining these novel materials. A thorough understanding of the influence of synthesis conditions on product distribution is crucial for optimizing the yield of specific La-EMF species. Continued research into the formation mechanisms will undoubtedly lead to more efficient and selective synthesis methods, paving the way for the broader application of these fascinating molecules in science and medicine.

References

- 1. Structural and electronic properties of la@c82 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modeling and Comparative Analysis of Atmospheric Pressure Anodic Carbon Arc Discharge in Argon and Helium–Producing Carbon Nanostructures | MDPI [mdpi.com]

- 7. Fullerene-to-MWCNT Structural Evolution Synthesized by Arc Discharge Plasma [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lingualeo.com [lingualeo.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. lettersonmaterials.com [lettersonmaterials.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. waterboards.ca.gov [waterboards.ca.gov]

An In-depth Technical Guide to the Basic Characteristics of Lanthanum-Doped Carbides

For Researchers, Scientists, and Drug Development Professionals

Introduction